molecular formula C15H12ClFO4 B1344961 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-91-9

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1344961
M. Wt: 310.7 g/mol
InChI Key: DHOWMOKYOOAHQM-UHFFFAOYSA-N
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Description

The compound 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemically synthesized molecule that may be related to various heterocyclic compounds and aromatic systems with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and functional groups such as chloro, fluoro, methoxy, and benzoic acid moieties are common in medicinal chemistry and are often involved in the synthesis of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase .

Synthesis Analysis

The synthesis of related compounds involves starting with a precursor molecule, which in one study is 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and then performing a series of reactions including cyclization and aminomethylation to obtain a variety of heterocyclic compounds . These synthetic routes typically involve the use of reagents such as NaOH, formaldehyde, and N-methyl/phenylpiperazine, and the reactions are characterized by techniques like IR, 1H NMR, 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using spectroscopic methods. For instance, the crystal structure analysis of a derivative compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was performed using X-ray crystallography, which revealed intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory, and its vibrational frequencies were calculated and compared with experimental data to confirm the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require precise control over reaction conditions. The formation of heterocyclic compounds often involves cyclization reactions, which can lead to the formation of various ring systems such as triazoles, thiadiazoles, and oxadiazoles . The reactivity of these compounds can be further modified through reactions like aminomethylation, which introduces additional functional groups that can affect the biological activity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structures. Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR are used to determine various properties like vibrational frequencies, electronic transitions, and chemical shifts . These properties are essential for understanding the behavior of the compounds in biological systems and can provide insights into their potential as therapeutic agents. Additionally, the first-order hyperpolarizability and HOMO-LUMO analysis can give information about the nonlinear optical properties and the stability of the molecules .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Halogenated Benzyl Derivatives : Studies on halogenated benzyl compounds, similar to the chloro-fluorobenzyl group in the target compound, have focused on their synthesis and applications in creating more complex organic molecules. For instance, research into fluorinated benzyl derivatives highlights the importance of these compounds in organic synthesis, particularly in introducing fluorine atoms into organic molecules, which is crucial for pharmaceuticals and agrochemicals (Hida et al., 1995).

Biological Activity

  • Antimicrobial Properties : Derivatives of benzyl compounds have been evaluated for their antimicrobial properties, suggesting that modifications to the benzyl moiety can influence biological activity. For example, novel oxadiazole derivatives bearing methoxyphenyl moieties have shown significant antimicrobial activity (Kumar et al., 2013).

Environmental Applications

  • Degradation Studies : Research on the degradation of halogenated benzoates by microbial consortia highlights the environmental relevance of such compounds. Specifically, studies on the degradation pathways of chloro- and fluorobenzoates provide insights into bioremediation strategies for halogenated aromatic pollutants (Mouttaki et al., 2008).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOWMOKYOOAHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

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